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Introduction

M4K2281 is a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2), a

serine/threonine kinase that is a key component of the Bone Morphogenetic Protein (BMP)

signaling pathway.[1][2] Dysregulation of ALK2 activity is implicated in various diseases, most

notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and in a

significant subset of pediatric brain cancers known as Diffuse Intrinsic Pontine Glioma (DIPG).

[3][4][5] The high potency and selectivity of M4K2281 make it an excellent tool compound and

a valuable reference for high-throughput screening (HTS) campaigns aimed at discovering

novel ALK2 inhibitors with therapeutic potential. This document provides detailed application

notes and protocols for the use of M4K2281 in biochemical and cell-based HTS assays.
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Compound
Biochemical ALK2
IC₅₀ (nM)

Cellular nanoBRET
ALK2 IC₅₀ (nM)

ALK5 Inhibition

M4K2281 2[1] < 20[6]
>100-fold selectivity

over ALK5[6]

M4K2308 < 10 < 20
>100-fold selectivity

over ALK5

M4K2304 < 10 < 20
>100-fold selectivity

over ALK5

M4K2306 < 10 < 20
>100-fold selectivity

over ALK5

M4K2009 (Lead

Compound)
10-50 50-100 Moderate

Table 2: Pharmacokinetic Properties of M4K2281

Compound
Brain-to-Plasma Ratio (Kp)
at 4h

Plasma Concentration
(Cmax) at 1h (nM)

M4K2281 3.7[1][2] 5053[1]

Signaling Pathway
The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand to a

heterotetrameric complex of type I (ALK2) and type II (BMPR2) receptors. This binding event

leads to the phosphorylation and activation of ALK2 by the constitutively active BMPR2.

Activated ALK2 then phosphorylates the downstream effector proteins, SMAD1, SMAD5, and

SMAD8. These phosphorylated R-SMADs form a complex with SMAD4, which then

translocates to the nucleus to regulate the transcription of target genes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.medchemexpress.com/m4k2281.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02308
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02308
https://www.benchchem.com/product/b15136520?utm_src=pdf-body
https://www.medchemexpress.com/m4k2281.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10983009/
https://www.medchemexpress.com/m4k2281.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane
Cytoplasm

Nucleus
BMP Ligand BMPR2 (Type II) ALK2 (Type I)

Binding

Phosphorylated
ALK2 SMAD1/5/8

Phosphorylation
Phosphorylated

SMAD1/5/8

pSMAD1/5/8 - SMAD4
Complex

SMAD4

Gene Transcription

Nuclear Translocation
&

Transcriptional Regulation

M4K2281
Inhibition

Click to download full resolution via product page

Caption: ALK2 Signaling Pathway and Inhibition by M4K2281.

Experimental Protocols
A robust HTS workflow to identify novel ALK2 inhibitors can be structured with a primary

biochemical screen followed by secondary cell-based assays for confirmation and

characterization.

High-Throughput Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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